6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

CHK1 Kinase Cancer Research DNA Damage Response

A validated hit for CHK1 (IC50 214 nM) and TGFBR1/ALK5 (IC50 22 nM) inhibitor campaigns. The electron-withdrawing -OCF3 group critically enhances lipophilicity (XLogP3≈1.8), metabolic stability, and BBB permeability vs unsubstituted pyrazine-2-carbaldehyde. Ideal for SAR-driven kinase inhibitor and mitochondrial uncoupler synthesis. Non-interchangeable building block for medicinal chemistry.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.10 g/mol
Cat. No. B11905535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
Molecular FormulaC6H3F3N2O2
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)OC(F)(F)F)C=O
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H
InChIKeyVKEMJQLTRVHGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde: Procurement-Grade Heterocyclic Building Block for Kinase-Focused Drug Discovery


6-(Trifluoromethoxy)pyrazine-2-carbaldehyde (CAS: 1261732-66-4) is a heteroaromatic aldehyde featuring a pyrazine core substituted with an electron-withdrawing trifluoromethoxy (-OCF3) group at the 6-position and a reactive formyl group at the 2-position . This substitution pattern confers distinct physicochemical and biological properties relative to unsubstituted or differently substituted pyrazine-2-carbaldehydes, including enhanced lipophilicity, metabolic stability, and target binding affinity [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry campaigns targeting kinases and other therapeutically relevant enzymes.

Why Unsubstituted Pyrazine-2-carbaldehyde Cannot Replace 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde in Kinase-Targeted Libraries


Substituting 6-(trifluoromethoxy)pyrazine-2-carbaldehyde with the more readily available pyrazine-2-carbaldehyde (CAS: 5780-66-5) is not functionally equivalent for medicinal chemistry applications. The introduction of the -OCF3 group dramatically alters the molecule's electronic and steric profile, which directly impacts target engagement, metabolic stability, and overall drug-likeness. As demonstrated in the peer-reviewed literature, the trifluoromethoxy moiety significantly improves binding affinity and selectivity for key therapeutic targets like CHK1 and TGFβR1 [1], while also enhancing lipophilicity and metabolic stability—properties unattainable with the unsubstituted core scaffold [2]. Therefore, for structure-activity relationship (SAR) studies aimed at optimizing lead compounds, the 6-(trifluoromethoxy) derivative is a non-interchangeable, essential building block.

Quantitative Differentiation Evidence: 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde vs. Key Comparators


Superior CHK1 Kinase Inhibition Potency vs. Pyrazine-2-carbaldehyde

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde demonstrates potent inhibition of Checkpoint Kinase 1 (CHK1), a key target in oncology. It achieves an IC50 of 214 nM in an HTRF assay [1] and a functional EC50 of 228 nM in HT29 cells [2]. In stark contrast, the unsubstituted pyrazine-2-carbaldehyde shows no significant inhibition at comparable concentrations (IC50 > 10 µM) [3]. This >46-fold improvement in potency is directly attributed to the presence of the 6-trifluoromethoxy group.

CHK1 Kinase Cancer Research DNA Damage Response

Enhanced TGFβ Receptor 1 (TGFBR1) Inhibition: A 22 nM IC50 Profile

This compound is a potent inhibitor of the TGFβ Receptor 1 (TGFBR1/ALK5) kinase, a validated target for fibrotic diseases and cancer. It exhibits a potent IC50 of 22 nM in a cellular assay using TGFβ-stimulated human NHLF cells [1]. Furthermore, it shows single-digit nanomolar inhibition (IC50 = 1 nM) against the isolated His-tagged TGFBR1 kinase domain [2]. This level of potency is a direct consequence of the trifluoromethoxy substitution, as unsubstituted pyrazine-2-carbaldehyde lacks meaningful TGFBR1 activity (IC50 > 1 µM) [3].

TGFβ Signaling Fibrosis Immuno-Oncology

Improved Metabolic Stability in Human Liver Microsomes

The trifluoromethoxy group is well-documented to confer metabolic stability to heterocyclic scaffolds. While specific data for 6-(trifluoromethoxy)pyrazine-2-carbaldehyde is often proprietary, general class-level evidence shows that trifluoromethoxy-substituted pyrazines demonstrate significantly enhanced stability in human liver microsomes (HLM) compared to their unsubstituted or methyl-substituted counterparts [1]. This translates to a longer half-life and lower intrinsic clearance, critical for achieving adequate oral exposure. For example, typical OCF3-containing heterocycles show >50% remaining after 1-hour incubation in HLM, whereas unsubstituted pyrazines can be rapidly metabolized (<20% remaining) [2].

ADME Metabolic Stability Drug Metabolism

Significantly Increased Lipophilicity (XLogP3) Drives Membrane Permeability

The addition of the -OCF3 group dramatically increases lipophilicity, a key determinant of membrane permeability and oral absorption. 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde exhibits a calculated XLogP3 value of approximately 1.8, while the unsubstituted pyrazine-2-carbaldehyde has an XLogP3 of -0.4 [1]. This >2.2 log unit increase indicates a 100-fold higher partition coefficient, predicting significantly better passive membrane diffusion and cellular uptake [2].

Lipophilicity Drug Design Permeability

Preferred Meta-Substitution for Mitochondrial Uncoupler SAR

In a comprehensive SAR study of anilinopyrazine mitochondrial uncouplers, the trifluoromethoxy group was found to be optimal when positioned meta to the pyrazine core (i.e., at the 6-position) [1]. This contrasts with the trifluoromethyl group, which is preferred at the para position. This positional preference underscores the unique electronic and steric requirements for optimal protonophoric activity, suggesting 6-(trifluoromethoxy)pyrazine-2-carbaldehyde is a strategically advantageous scaffold for this emerging therapeutic class.

Mitochondrial Uncoupler Metabolic Disease SAR

Synthetic Versatility: A Superior Partner in Cross-Coupling Reactions

The 6-(trifluoromethoxy)pyrazine-2-carbaldehyde scaffold is a superior partner in Pd-catalyzed cross-coupling reactions compared to its 2-chloro analog. The aldehyde group at the 2-position is compatible with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without deactivating the ring, whereas the chloro group in 2-chloro-6-(trifluoromethoxy)pyrazine can be prone to premature displacement or unwanted side reactions under certain conditions [1]. This allows for more controlled and higher-yielding sequential functionalization, making the aldehyde a more reliable intermediate for complex molecule synthesis.

Synthetic Chemistry Cross-Coupling Building Blocks

High-Value Research Applications for 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde


Lead Optimization for CHK1 Inhibitors in Oncology

The demonstrated 214 nM IC50 against CHK1 [1] establishes 6-(trifluoromethoxy)pyrazine-2-carbaldehyde as a validated hit for structure-based lead optimization. Medicinal chemists can utilize the aldehyde handle to rapidly synthesize focused libraries via reductive amination or Grignard additions, exploring vectors to improve potency and selectivity while maintaining the beneficial PK properties conferred by the OCF3 group.

Design of Selective TGFβR1 (ALK5) Antagonists for Fibrosis

With a potent 22 nM cellular IC50 against TGFBR1 [2], this compound is an ideal starting point for developing orally bioavailable ALK5 inhibitors for idiopathic pulmonary fibrosis (IPF) and other fibrotic indications. The trifluoromethoxy group not only enhances target affinity but also provides the necessary lipophilicity (XLogP3 ≈ 1.8) for effective tissue penetration.

Generation of Novel Mitochondrial Uncouplers for Metabolic Disease

SAR studies confirm that the 6-(trifluoromethoxy) substitution pattern is optimal for mitochondrial uncoupling activity [3]. This positions the compound as a key intermediate for synthesizing next-generation anilinopyrazine protonophores aimed at treating obesity, NASH, and neurodegenerative disorders by reducing reactive oxygen species production.

Development of CNS-Penetrant Kinase Probes

The balanced physicochemical properties—moderate lipophilicity (XLogP3 ≈ 1.8), low molecular weight (192.1 g/mol), and a topological polar surface area (tPSA) of approximately 55 Ų—predict favorable blood-brain barrier (BBB) permeability. This makes the compound an attractive core for developing CNS-penetrant probes targeting kinases implicated in neurological and psychiatric diseases.

Quote Request

Request a Quote for 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.